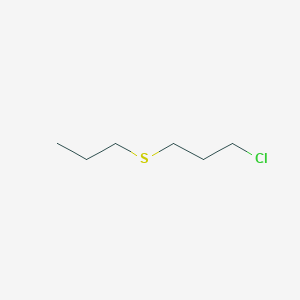
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is a polycyclic aromatic nitrogen heterocyclic compoundThis compound is often studied due to its structural relationship with other carcinogenic PAHs and its potential impact on human health and the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- typically involves the use of liver microsomes from pretreated rats. The major metabolites formed include trans-DBAJAC-3,4-dihydrodiol, trans-DBAJAC-5,6-dihydro-diol, and DBAJAC-5,6-oxide . The reaction conditions often involve the use of specific inducers like 3-methylcholanthrene to enhance the metabolic activity of the liver microsomes .
Industrial Production Methods
the synthesis in a laboratory setting involves the use of high-performance liquid chromatography (HPLC) to separate and identify the metabolites .
化学反応の分析
Types of Reactions
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides and phenols.
Reduction: Reduction reactions can convert it into dihydrodiol derivatives.
Substitution: It can undergo substitution reactions to form different phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3,3,3-trichloropropene-1,2-oxide and reducing agents like hydrides . The reactions typically occur under controlled laboratory conditions with specific temperature and pH requirements.
Major Products
The major products formed from these reactions include trans-DBAJAC-3,4-dihydrodiol, DBAJAC-5,6-oxide, and various phenolic compounds .
科学的研究の応用
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- has several scientific research applications:
作用機序
The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- involves its metabolism to reactive intermediates that can bind to DNA and other macromolecules. These interactions can lead to mutations and potentially initiate carcinogenesis . The compound primarily targets cellular DNA, forming adducts that disrupt normal cellular processes .
類似化合物との比較
Similar Compounds
- Dibenz[a,h]anthracene
- Benzo[a]pyrene
- Chrysene
- Benzo[c]phenanthrene
- Dibenz[c,h]acridine
- Dibenz[a,h]acridine
Uniqueness
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is unique due to its specific structural configuration and its high tumorigenic activity compared to other similar PAHs . Its ability to form stable DNA adducts makes it a significant compound for studying the mechanisms of PAH-induced carcinogenesis .
特性
CAS番号 |
116934-99-7 |
|---|---|
分子式 |
C21H17NO2 |
分子量 |
315.4 g/mol |
IUPAC名 |
(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),10,13,15,17,19,21-nonaene-7,8-diol |
InChI |
InChI=1S/C21H17NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-6,8-9,11,20-21,23-24H,7,10H2/t20-,21-/m1/s1 |
InChIキー |
MYHPPAFERZWUDW-NHCUHLMSSA-N |
異性体SMILES |
C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)[C@H]([C@@H]1O)O |
正規SMILES |
C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


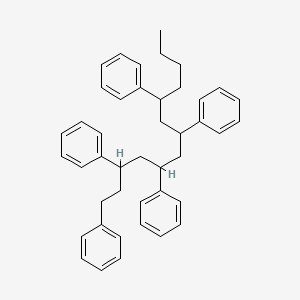
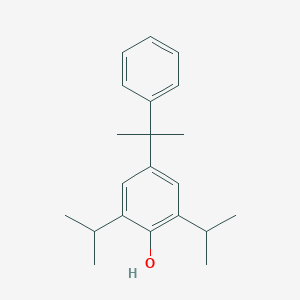
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
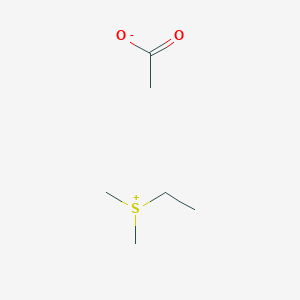
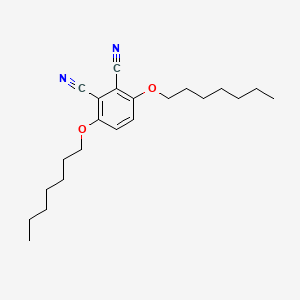
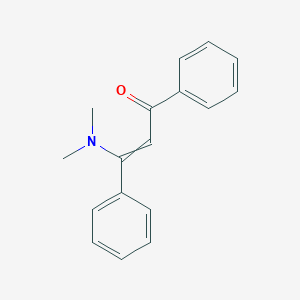
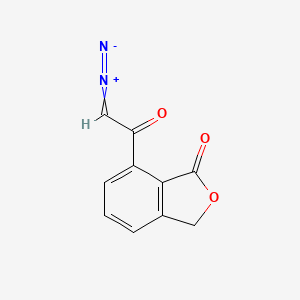
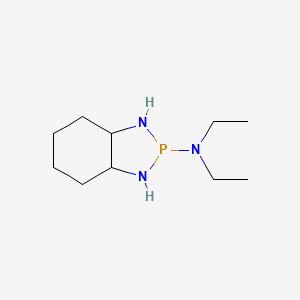
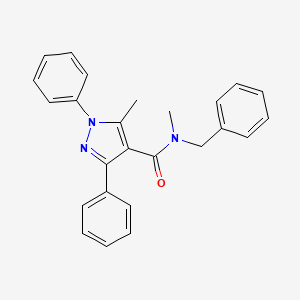
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
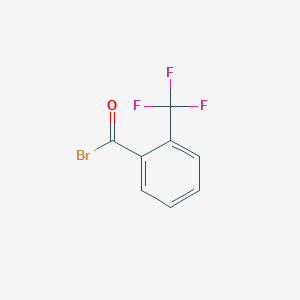

![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
